molecular formula C16H24N2O4S B2529488 N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034620-65-8

N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2529488
CAS RN: 2034620-65-8
M. Wt: 340.44
InChI Key: IAOGMFNZOXVEMK-UHFFFAOYSA-N
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Description

The compound N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is not directly mentioned in the provided papers. However, the papers do discuss related isonicotinamide derivatives, which can provide insight into the chemical class and potential properties of the compound . For instance, the first paper discusses the design and synthesis of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives, which were evaluated for their inhibitory potency against xanthine oxidase . This suggests that the compound of interest may also be designed for biological activity, possibly as an enzyme inhibitor.

Synthesis Analysis

The synthesis of related compounds involves the attachment of various functional groups to the isonicotinamide moiety. In the first paper, a series of derivatives with different alkoxy and cyanophenyl groups were synthesized . Although the exact synthesis of N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is not described, it is likely that a similar synthetic strategy could be employed, involving the formation of an ether linkage and the introduction of a diethoxyethyl group.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is crucial for their biological activity. The first paper indicates that the isonicotinoyl moiety plays a significant role in the inhibition of xanthine oxidase, and the presence of a benzyl ether tail linked to the benzonitrile moiety enhances inhibitory potency . This suggests that the molecular structure of N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, with its ether linkage and tetrahydrothiophene group, could be important for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving isonicotinamide derivatives are not detailed in the provided papers. However, the first paper does mention that the synthesized compounds were evaluated for their inhibitory activity against xanthine oxidase, and one compound was found to be a mixed-type inhibitor . This implies that the compound of interest may also interact with enzymes and could be involved in similar inhibition mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the second paper mentions the characterization of a different isonicotinamide derivative using spectroscopic methods and the examination of physical parameters . This indicates that similar methods could be used to analyze the physical and chemical properties of N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, such as FT-IR, NMR, and MS spectroscopy.

Scientific Research Applications

Redox Mediators in Organic Pollutant Degradation

An enzymatic approach has been investigated for the remediation or degradation of various organic pollutants present in wastewater from industries. Certain compounds, due to their recalcitrant nature, pose challenges for degradation. However, enzymes in the presence of redox mediators have shown potential to transform these recalcitrant compounds. Redox mediators like 1-hydroxybenzotriazole and veratryl alcohol enhance the range of substrates and efficiency of degradation. This method, involving enzyme-redox mediator systems, is considered promising for the remediation of a wide spectrum of aromatic compounds present in industrial effluents Maroof Husain & Q. Husain, 2007.

Phosphonic Acid Applications

The structural analogy of phosphonic acids with phosphate groups leads to diverse applications in chemistry, biology, and physics. These applications range from drug design and bone targeting to the development of hybrid materials and surface functionalization. Phosphonic acids are synthesized through various methods, including the dealkylation of dialkyl phosphonates. This synthesis and application framework highlights the multifaceted roles that specific chemical structures can play in scientific research C. M. Sevrain et al., 2017.

Analytical Methods for Antioxidant Activity

The study of antioxidants is crucial across multiple disciplines, including food engineering and pharmaceuticals. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP), are used to determine antioxidant activity. These tests are based on chemical reactions and are instrumental in assessing the kinetics of processes involving antioxidants I. Munteanu & C. Apetrei, 2021.

Sorption of Organic Pollutants

The review of sorption experiments for compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) reveals that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. This understanding aids in rationalizing the sorption behavior based on soil parameters, contributing to better environmental management practices D. Werner et al., 2012.

properties

IUPAC Name

N-(2,2-diethoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-20-15(21-4-2)10-18-16(19)12-5-7-17-14(9-12)22-13-6-8-23-11-13/h5,7,9,13,15H,3-4,6,8,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOGMFNZOXVEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CC(=NC=C1)OC2CCSC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

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